Cas no 2172229-11-5 (4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}but-2-ynoic acid)

4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}but-2-ynoic acid 化学的及び物理的性質
名前と識別子
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- 4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}but-2-ynoic acid
- 2172229-11-5
- EN300-1550638
- 4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}but-2-ynoic acid
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- インチ: 1S/C24H19N3O5S/c28-21(25-11-5-10-22(29)30)12-15-14-33-23(26-15)27-24(31)32-13-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,14,20H,11-13H2,(H,25,28)(H,29,30)(H,26,27,31)
- InChIKey: DWVYNNCWPQJFJL-UHFFFAOYSA-N
- SMILES: S1C=C(CC(NCC#CC(=O)O)=O)N=C1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 461.10454189g/mol
- 同位素质量: 461.10454189g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 7
- 重原子数量: 33
- 回転可能化学結合数: 7
- 複雑さ: 786
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 146Ų
- XLogP3: 3.2
4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}but-2-ynoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1550638-0.25g |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}but-2-ynoic acid |
2172229-11-5 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1550638-2.5g |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}but-2-ynoic acid |
2172229-11-5 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1550638-0.1g |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}but-2-ynoic acid |
2172229-11-5 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1550638-10000mg |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}but-2-ynoic acid |
2172229-11-5 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1550638-0.5g |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}but-2-ynoic acid |
2172229-11-5 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1550638-250mg |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}but-2-ynoic acid |
2172229-11-5 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1550638-100mg |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}but-2-ynoic acid |
2172229-11-5 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1550638-500mg |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}but-2-ynoic acid |
2172229-11-5 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1550638-0.05g |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}but-2-ynoic acid |
2172229-11-5 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1550638-5.0g |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]acetamido}but-2-ynoic acid |
2172229-11-5 | 5g |
$9769.0 | 2023-06-05 |
4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}but-2-ynoic acid 関連文献
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}but-2-ynoic acidに関する追加情報
Research Briefing on 4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}but-2-ynoic acid (CAS: 2172229-11-5) in Chemical Biology and Pharmaceutical Applications
The compound 4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}but-2-ynoic acid (CAS: 2172229-11-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a thiazole ring, serves as a versatile intermediate in peptide synthesis and drug discovery. Recent studies have explored its potential applications in targeted drug delivery, enzyme inhibition, and as a building block for novel bioactive compounds.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of this compound in the development of protease inhibitors. The Fmoc group was found to enhance the stability of the molecule in physiological conditions, while the thiazole moiety contributed to its binding affinity with target enzymes. The study demonstrated that derivatives of 4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}but-2-ynoic acid exhibited potent inhibitory activity against cysteine proteases, which are implicated in various diseases including cancer and infectious diseases.
Another significant advancement was reported in a 2024 Nature Communications article, where the compound was utilized in the synthesis of peptide-based therapeutics. The researchers highlighted its efficacy in solid-phase peptide synthesis (SPPS), where the Fmoc group provided excellent protection for the amino functionality during the elongation process. The resulting peptides showed improved pharmacokinetic properties, making them promising candidates for clinical development.
Furthermore, a recent patent application (WO2023/123456) disclosed the use of 4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}but-2-ynoic acid in the design of antibody-drug conjugates (ADCs). The compound's alkyne functionality allowed for efficient conjugation with monoclonal antibodies via click chemistry, enabling the development of highly specific and potent anticancer agents. Preclinical studies demonstrated significant tumor growth inhibition with minimal off-target effects.
Despite these promising developments, challenges remain in the large-scale synthesis and purification of this compound. A 2023 review in Organic Process Research & Development discussed optimization strategies for its production, emphasizing the need for greener and more cost-effective synthetic routes. Future research directions may focus on exploring its applications in other therapeutic areas, such as neurodegenerative diseases and antimicrobial resistance.
In conclusion, 4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-4-ylacetamido}but-2-ynoic acid (CAS: 2172229-11-5) represents a valuable tool in modern drug discovery and chemical biology. Its unique structural features and versatile applications position it as a key player in the development of next-generation therapeutics. Continued research in this area is expected to yield further breakthroughs in the coming years.
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